molecular formula C18H17N7O2S B2639352 N-(4-(1H-tetrazol-1-yl)phenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide CAS No. 1351661-49-8

N-(4-(1H-tetrazol-1-yl)phenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide

Cat. No.: B2639352
CAS No.: 1351661-49-8
M. Wt: 395.44
InChI Key: SINQAWKPVBAPKN-UHFFFAOYSA-N
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Description

N-(4-(1H-tetrazol-1-yl)phenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a synthetic organic compound designed for research applications, featuring a molecular structure that incorporates two prominent pharmacophores: a tetrazole ring and a methoxy-substituted benzothiazole ring. The tetrazole moiety is a well-known bioisostere for carboxylic acids and other functional groups, often employed in medicinal chemistry to improve metabolic stability and bioavailability . The benzothiazole scaffold is a versatile heterocycle frequently identified in bioactive molecules and has been a key structural element in the development of various therapeutic agents, including anticonvulsants and anticancer drugs . The specific spatial arrangement and electronic properties conferred by the acetamide linker and the N-methylamino bridge suggest potential for interaction with various biological targets. Researchers may find this compound valuable for probing new biological pathways, as a building block in the synthesis of more complex molecules, or as a reference standard in analytical studies. This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]-N-[4-(tetrazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O2S/c1-24(18-21-17-14(27-2)4-3-5-15(17)28-18)10-16(26)20-12-6-8-13(9-7-12)25-11-19-22-23-25/h3-9,11H,10H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINQAWKPVBAPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=C(C=C1)N2C=NN=N2)C3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(4-(1H-tetrazol-1-yl)phenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

Synthesis

The compound can be synthesized through a multi-component reaction involving tetrazole and benzo[d]thiazole derivatives. The synthesis typically employs methods such as microwave-assisted reactions or one-pot condensation techniques to enhance yield and efficiency. Recent studies have reported successful syntheses with notable yields, which are essential for further biological evaluations .

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anticancer and antimicrobial properties.

Anticancer Activity

In vitro studies have demonstrated that derivatives containing the tetrazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound were tested against human epidermoid carcinoma (A431) and colon cancer cell lines (HCT116). The results indicated that these compounds could inhibit cell proliferation effectively, with IC50 values in the low micromolar range .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
4aA4315.0
4bHCT1167.5
4cMDA-MB-2316.0

Antimicrobial Activity

The antimicrobial efficacy of the compound has also been assessed against various bacterial strains, including Klebsiella pneumoniae and Staphylococcus aureus, as well as fungal strains like Candida albicans. The minimal inhibitory concentration (MIC) values were determined using standard broth dilution methods.

Table 2: Antimicrobial Activity Results

CompoundBacteria/FungiMIC (mg/mL)
4aK. pneumoniae6.25
4bS. aureus1.56
4cC. albicans12.5

The mechanism by which this compound exerts its biological effects is hypothesized to involve interaction with specific cellular targets, including enzymes and receptors involved in cancer progression and microbial resistance. Molecular docking studies have suggested that the tetrazole ring plays a crucial role in binding to target sites, enhancing the compound's activity .

Case Studies

Recent literature highlights various case studies focusing on the biological evaluation of similar tetrazole-containing compounds:

  • Case Study A : A study evaluated a series of tetrazole derivatives for their anticancer properties against glioblastoma cells, reporting that specific modifications to the tetrazole structure significantly enhanced cytotoxicity .
  • Case Study B : Another investigation focused on the antimicrobial activity of tetrazole derivatives, demonstrating that structural variations led to differing levels of efficacy against specific bacterial strains .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide involves multi-step reactions that typically include the formation of the tetrazole ring and subsequent coupling with other functional groups. The structural characterization is often performed using techniques such as NMR, mass spectrometry, and X-ray crystallography to confirm the compound's identity and purity.

Antimicrobial Properties

Research indicates that derivatives of tetrazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain tetrazole-containing compounds can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents .

Antioxidant Activity

The compound has been evaluated for its antioxidant properties. In vitro assays, such as the DPPH radical scavenging method, have demonstrated that it possesses notable antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases .

Anticancer Potential

Recent studies have explored the anticancer effects of related compounds. For example, derivatives containing similar structural motifs have shown cytotoxic effects against human glioblastoma and breast cancer cell lines, indicating a potential role in cancer therapy . The mechanism of action often involves inducing apoptosis in cancer cells.

Cardiovascular Health

Tetrazole derivatives have been studied for their role as antihypertensive agents. Compounds like this compound may influence the renin-angiotensin system, potentially leading to lower blood pressure and improved cardiovascular outcomes .

Neurological Disorders

Given the compound's ability to cross the blood-brain barrier, there is potential for its application in treating neurological disorders. Research into similar structures has suggested efficacy in modulating neurotransmitter systems, which could be beneficial for conditions such as anxiety or depression .

Case Study 1: Antimicrobial Activity

A study conducted on a series of tetrazole derivatives demonstrated that specific modifications to the structure led to enhanced antimicrobial activity against resistant strains of bacteria. The findings suggested that this compound could serve as a lead compound for further development in antimicrobial therapies.

Case Study 2: Anticancer Efficacy

In a comparative study of various thiazole and tetrazole derivatives, this compound exhibited promising results against specific cancer cell lines. The study highlighted its potential as a novel anticancer agent requiring further clinical investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrazole/Triazole Cores

Compound Name / ID Key Structural Features Pharmacological Relevance Synthesis Method (Key Reagents/Conditions)
Target Compound Tetrazole-phenyl, 4-methoxybenzothiazole, methylamino-acetamide Potential kinase inhibition (inferred from benzothiazole-triazole motifs) Likely involves Cu-catalyzed azide-alkyne cycloaddition (CuAAC)
N-(Benzo[d]thiazol-2-yl)-4-((4-((2-oxoindolin-3-ylidene)amino)phenoxy)methyl)benzamide () Benzothiazole, triazole, indole-2-one Multitarget ligand for Alzheimer’s disease (kinase inhibition, amyloid modulation) CuAAC using azide and alkyne precursors
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine () Benzothiazole, triazole, nitro group Antiproliferative activity (cancer research) Reaction of 2-(benzo[d]thiazol-2-yl)acetonitrile with aryl azides
N-(4-Acetylphenyl)-2-(1H-benzotriazol-1-yl)-N-{(1R)-1-(4-ethylphenyl)-2-oxoethyl}acetamide () Benzotriazole, acetylphenyl, ethylphenyl Unspecified (structural focus on stereochemistry) Multi-step amide coupling

Functional Group Variations and Bioactivity

  • Tetrazole vs. Triazole : The target compound’s tetrazole group offers superior metabolic stability compared to triazole-containing analogues (e.g., ). Tetrazoles are less prone to oxidative degradation, enhancing pharmacokinetic profiles .
  • Methoxy Substitution : The 4-methoxy group on the benzothiazole in the target compound may improve solubility and membrane permeability relative to nitro- or bromo-substituted analogues (e.g., ), which are more electron-withdrawing and could reduce bioavailability .
  • Benzothiazole vs. Benzimidazole : Compounds with benzimidazole cores () exhibit distinct binding modes due to altered π-π stacking and hydrogen-bonding interactions, often correlating with varied kinase selectivity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(4-(1H-tetrazol-1-yl)phenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide, and how can reaction yields be optimized?

  • Methodology : The compound’s synthesis involves multi-step reactions, including:

  • Amide coupling : Reacting 2-amino-4-methoxybenzothiazole derivatives with chloroacetyl chloride in the presence of triethylamine (TEA) in dioxane or ethanol, followed by purification via recrystallization .

  • Tetrazole introduction : Using 1H-tetrazole-1-amine intermediates under acidic or catalytic conditions, as tetrazole rings require careful handling due to their sensitivity .

  • Yield optimization : Key factors include solvent choice (e.g., ethanol for polar intermediates), temperature control (20–25°C for exothermic steps), and catalyst selection (e.g., K₂CO₃ for nucleophilic substitutions) .

    • Data : Typical yields range from 60–85%, with purity confirmed by elemental analysis (C, H, N ±0.3%) and melting point consistency .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral discrepancies addressed?

  • Techniques :

  • ¹H/¹³C-NMR : Assignments for acetamide protons (δ 2.1–2.3 ppm), methoxy groups (δ 3.8–4.0 ppm), and tetrazole aromatic protons (δ 7.5–8.1 ppm) .
  • IR spectroscopy : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and tetrazole N-H/N=N vibrations (~1500–1550 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
    • Discrepancy resolution : Contradictions in spectral data (e.g., overlapping signals) are resolved using 2D NMR (COSY, HSQC) or computational tools like ACD/Labs or MestReNova .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Assays :

  • Antimicrobial screening : Agar dilution or microbroth dilution against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with MIC values compared to standard drugs like ciprofloxacin .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values and selectivity indices .
    • Data interpretation : Activity is often correlated with substituent effects (e.g., electron-withdrawing groups on the benzothiazole enhance antimicrobial potency) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the rational design of derivatives with improved efficacy?

  • Approach :

  • Core modifications : Replace the methoxy group on the benzothiazole with halogens (e.g., -F, -Cl) to enhance lipophilicity and membrane permeability .
  • Tetrazole substitution : Introduce alkyl chains (e.g., -CH₂CH₃) to modulate metabolic stability, as tetrazoles resist esterase-mediated hydrolysis compared to carboxylic acids .
    • Validation : Comparative IC₅₀ values in enzyme inhibition assays (e.g., COX-1/2 for anti-inflammatory activity) and docking scores (e.g., Glide or AutoDock) .

Q. What computational strategies predict the compound’s target interaction and binding affinity?

  • In silico methods :

  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with targets like cyclooxygenase (COX-2) or bacterial topoisomerase IV .
  • MD simulations : GROMACS or AMBER to assess binding stability (e.g., RMSD <2.0 Å over 100 ns trajectories) .
    • Case study : Docking poses of similar acetamide derivatives show hydrogen bonding with Arg120 and hydrophobic interactions with Val523 in COX-2 .

Q. How can contradictions in biological activity data across structurally analogous compounds be resolved?

  • Root causes :

  • Solubility differences : Use DMSO stock solutions standardized to ≤0.1% v/v in assays to avoid solvent interference .
  • Metabolic instability : Incubate compounds with liver microsomes (human/rat) to identify rapid degradation (e.g., CYP3A4-mediated oxidation) .
    • Mitigation : Parallel testing with positive controls (e.g., doxorubicin for cytotoxicity) and triplicate data normalization .

Q. What strategies enhance the metabolic stability of this compound for in vivo studies?

  • Approaches :

  • Deuterium incorporation : Replace labile hydrogens (e.g., -NH in tetrazole) with deuterium to slow CYP450 metabolism .
  • Prodrug design : Mask the acetamide as an ester (e.g., pivaloyloxymethyl) for improved oral bioavailability .
    • Validation : Plasma stability assays (37°C, 1–24 hours) and pharmacokinetic profiling in rodent models .

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